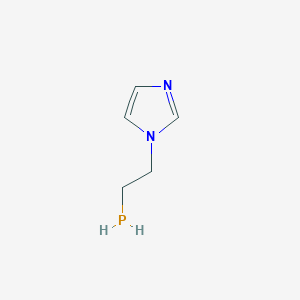
1-(2-Phosphanylethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phosphanylethyl)-1H-imidazole is a compound that features both a phosphane group and an imidazole ring This unique combination of functional groups makes it an interesting subject for research in various fields of chemistry and material science
Vorbereitungsmethoden
The synthesis of 1-(2-Phosphanylethyl)-1H-imidazole typically involves the reaction of an imidazole derivative with a phosphane-containing reagent. One common method involves the nucleophilic substitution of a halogenated imidazole with a phosphane. For example, the reaction of 1-bromoethylimidazole with a secondary phosphane in the presence of a base can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Phosphanylethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group can be replaced by other nucleophiles.
Coordination: The imidazole ring can coordinate with metal ions to form stable complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Phosphanylethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Biology: The imidazole ring is known for its biological activity, making this compound a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of 1-(2-Phosphanylethyl)-1H-imidazole involves its ability to form stable complexes with metal ions and other molecules. The phosphane group can donate electrons to metal centers, facilitating various catalytic processes. The imidazole ring can interact with biological targets through hydrogen bonding and π-π interactions, influencing biochemical pathways and molecular functions .
Vergleich Mit ähnlichen Verbindungen
1-(2-Phosphanylethyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(2-Phosphanylethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
1-(2-Phosphanylethyl)-1H-triazole: Contains a triazole ring, offering different reactivity and coordination properties.
1-(2-Phosphanylethyl)-1H-tetrazole: Features a tetrazole ring, which can form even more stable complexes with metals.
The uniqueness of this compound lies in its combination of a phosphane group and an imidazole ring, providing a balance of reactivity and stability that is not found in the other similar compounds .
Eigenschaften
CAS-Nummer |
923271-58-3 |
|---|---|
Molekularformel |
C5H9N2P |
Molekulargewicht |
128.11 g/mol |
IUPAC-Name |
2-imidazol-1-ylethylphosphane |
InChI |
InChI=1S/C5H9N2P/c8-4-3-7-2-1-6-5-7/h1-2,5H,3-4,8H2 |
InChI-Schlüssel |
BYGLKGIFJINMHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















